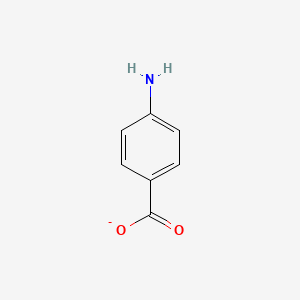

4-Aminobenzoate

描述

Structure

3D Structure

属性

CAS 编号 |

2906-28-7 |

|---|---|

分子式 |

C7H6NO2- |

分子量 |

136.13 g/mol |

IUPAC 名称 |

4-aminobenzoate |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |

InChI 键 |

ALYNCZNDIQEVRV-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N |

规范 SMILES |

C1=CC(=CC=C1C(=O)[O-])N |

产品来源 |

United States |

Foundational & Exploratory

The Cornerstone of Folate Synthesis: A Technical Guide to the Biological Role of 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of 4-aminobenzoate (p-aminobenzoic acid or PABA) in the de novo folate biosynthesis pathway, a metabolic route essential for numerous prokaryotes, lower eukaryotes, and plants, yet absent in mammals. This disparity renders the pathway an attractive target for antimicrobial drug development. This document provides a comprehensive overview of the enzymatic incorporation of PABA into the folate backbone, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Significance of this compound in Folate Metabolism

Folate and its derivatives, collectively known as folates, are essential cofactors in a multitude of one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, including methionine.[1][2] While mammals obtain folates from their diet, many microorganisms possess the enzymatic machinery to synthesize them de novo.[3] A pivotal step in this pathway is the incorporation of this compound (PABA), highlighting its indispensable role in microbial survival and proliferation.[2][4]

The enzyme responsible for this crucial condensation reaction is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the formation of 7,8-dihydropteroate from 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and PABA.[5][6] The exclusivity of this pathway to microorganisms makes DHPS a prime target for antimicrobial agents, most notably the sulfonamide class of drugs.[7][8] These drugs act as competitive inhibitors of DHPS, mimicking the structure of its natural substrate, PABA.[7][8][9]

The Biosynthesis of this compound

PABA itself is synthesized from chorismate, a key branch-point intermediate in the shikimate pathway.[4][10] The biosynthesis of PABA from chorismate is a two-step enzymatic process in many bacteria, such as Escherichia coli.[9][11][12]

-

Formation of 4-amino-4-deoxychorismate (ADC): The first step is catalyzed by aminodeoxychorismate synthase, a complex of two proteins, PabA and PabB. PabA functions as a glutamine amidotransferase, providing an amino group from glutamine, which is then transferred to chorismate by PabB to form ADC.[11][12][13]

-

Formation of p-Aminobenzoate: The second step involves the elimination of pyruvate (B1213749) from ADC, which is catalyzed by aminodeoxychorismate lyase (PabC), yielding PABA.[11][13][14]

In some organisms, including plants and fungi, the PabA and PabB domains are fused into a single bifunctional protein.[11][13]

The Role of this compound in the Folate Pathway

Once synthesized, PABA is incorporated into the folate backbone through the action of dihydropteroate synthase (DHPS).

The Dihydropteroate Synthase (DHPS) Reaction

DHPS catalyzes the condensation of DHPP with PABA to form 7,8-dihydropteroate and pyrophosphate.[3][15] The reaction proceeds via an SN1 mechanism, where DHPP first binds to the enzyme, followed by the elimination of pyrophosphate to form a stabilized pterin (B48896) carbocation intermediate.[5][6] Subsequently, PABA binds to the active site and its amino group nucleophilically attacks the carbocation, leading to the formation of dihydropteroate.[5]

Downstream Conversion to Tetrahydrofolate

7,8-dihydropteroate is then glutamylated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF).[1] Finally, dihydrofolate reductase (DHFR) reduces DHF to the biologically active tetrahydrofolate (THF).[1] THF is then further modified with additional glutamate (B1630785) residues and various one-carbon units to serve as a versatile cofactor.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of PABA and its analogs with dihydropteroate synthase from various organisms.

Table 1: Michaelis-Menten Constants (Km) for DHPS Substrates

| Organism | Substrate | Km (µM) | Reference |

| Arabidopsis thaliana | p-Aminobenzoic acid | 2.5 | [16] |

| Arabidopsis thaliana | Dihydropteridine diphosphate | 91 | [16] |

| Plasmodium falciparum (D10-C) | p-Aminobenzoic acid | Varies >10-fold across strains | [8] |

Table 2: Inhibition Constants (Ki and IC50) for Sulfonamides against DHPS

| Organism | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Plasmodium falciparum (sensitive) | Sulfadoxine | 0.14 | [8] | |

| Plasmodium falciparum (resistant) | Sulfadoxine | 112 | [8] | |

| Arabidopsis thaliana | Sulfanilamide | 18.6 | [16] | |

| Arabidopsis thaliana | Sulfacetamide | 9.6 | [16] | |

| Arabidopsis thaliana | Sulfadiazine | 4.2 | [16] | |

| Plasmodium falciparum | Various Sulfonamides | 6 - 500 | [17] |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Method)

This continuous spectrophotometric assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which is monitored by the oxidation of NADPH.[6][18]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

DHPS enzyme

-

DHFR enzyme (in excess)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Inhibitor (e.g., Sulfametrole) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PABA and DHPP in the assay buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare serial dilutions of the inhibitor in DMSO.

-

-

Assay Setup (per well of a 96-well plate):

-

Add 2 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

-

Add 168 µL of a pre-mixed solution containing the assay buffer, DHPS, and an excess of DHFR.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 30 µL of a pre-warmed mixture of PABA and DHPP to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Quantitative Analysis of Folate Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate species.[4][5][7]

General Workflow:

-

Sample Preparation:

-

Extraction of folates from biological matrices (e.g., bacterial cell pellets, plasma) is typically performed using a buffered solution containing antioxidants like ascorbic acid to prevent folate degradation.

-

Protein precipitation with organic solvents (e.g., methanol, acetonitrile) is often employed.

-

Solid-phase extraction (SPE) can be used for sample clean-up and concentration.[4]

-

Stable isotope-labeled internal standards for each folate species are added to correct for matrix effects and variations in extraction efficiency.[4]

-

-

Chromatographic Separation:

-

Reverse-phase liquid chromatography (RPLC) with a C18 column is commonly used to separate the different folate derivatives.[7]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.[4]

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.

-

Detection is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each folate species and its internal standard are monitored for high selectivity and sensitivity.[7]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of folate standards.

-

The concentration of each folate species in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: The de novo folate biosynthesis pathway highlighting the incorporation of PABA.

Caption: Biosynthesis of this compound (PABA) from chorismate.

Experimental Workflow

Caption: Workflow for the coupled spectrophotometric DHPS inhibition assay.

Regulation of Folate Synthesis

The regulation of the folate biosynthesis pathway is complex and can occur at multiple levels, including feedback inhibition. In some bacteria, the end-products of the pathway, such as dihydrofolate (DHF) and tetrahydrofolate (THF), can inhibit earlier enzymes in the pathway, including DHPS.[19] The availability of PABA can also be a rate-limiting factor for folate synthesis. Studies have shown that overexpression of the PABA biosynthesis genes, in conjunction with the overexpression of the folate biosynthesis genes, is necessary to achieve high levels of folate production in engineered bacteria, suggesting a tight regulation and a balanced flux of precursors.[2]

Conclusion

This compound is a cornerstone of de novo folate synthesis in a wide range of microorganisms. Its enzymatic incorporation into the folate scaffold by dihydropteroate synthase represents a critical step that is essential for microbial viability. The absence of this pathway in humans has made it a successful target for the development of sulfonamide antibiotics. A thorough understanding of the biosynthesis of PABA, the kinetics of its utilization by DHPS, and the mechanisms of inhibition is paramount for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this vital area.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Folate synthesis in plants: The p-aminobenzoate branch is initiated by a bifunctional PabA-PabB protein that is targeted to plastids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Folate synthesis in plants: the last step of the p-aminobenzoate branch is catalyzed by a plastidial aminodeoxychorismate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Antioxidant Potential of 4-Aminobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel antioxidant compounds is a cornerstone of therapeutic development for a myriad of diseases rooted in oxidative stress. Among the diverse chemical scaffolds investigated, 4-aminobenzoate (PABA) derivatives have emerged as a promising class of molecules exhibiting significant antioxidant properties. This technical guide provides an in-depth overview of the discovery, quantitative antioxidant activity, experimental evaluation, and mechanistic pathways associated with these compounds. The structural versatility of the PABA core allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often linked to their ability to mitigate oxidative damage.[1]

Quantitative Antioxidant Activity of this compound Derivatives

The antioxidant capacity of this compound derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating greater activity. The following tables summarize the reported antioxidant activities of several this compound derivatives from different studies, primarily utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound ID | Derivative Class | IC50 (µM) | Reference |

| 12 | Hydrazide Derivative | 14.9 ± 1.18 | [2] |

| 13 | Hydrazide Derivative | 16.4 ± 0.11 | [2] |

| - | Benzoyl-containing derivatives | Generally show better activity | [3] |

| - | Hydrazide derivatives (4-6) | >90% scavenging | [2] |

Table 2: Cholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives with Noted Antioxidant Potential

| Compound ID | Target Enzyme | IC50 (µM) | Antioxidant Activity Note | Reference |

| 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | Mild to moderate | [3] |

| 2c | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | Mild to moderate | [3] |

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation and comparison of antioxidant activities. The following sections detail the methodologies for common antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or ethanol)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Dissolve the this compound derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of the test sample or standard to each well.

-

Add the DPPH working solution to each well.

-

Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

Test compounds and positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Working Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add a small volume of the test sample or standard to a 96-well plate.

-

Add the diluted ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃)

-

Test compounds and positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay:

-

Add the test sample or standard to a 96-well plate.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant like Trolox, and the results for the test samples are expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound derivatives are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways related to oxidative stress and inflammation.

General Workflow for Discovery and Screening

The discovery of novel this compound derivatives with antioxidant properties typically follows a structured workflow from synthesis to biological evaluation.

Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is closely linked to oxidative stress. 4-Aminobenzoic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. By suppressing NF-κB activation, these compounds can reduce the production of these inflammatory mediators, thereby mitigating inflammation-driven oxidative stress.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound derivatives may bolster the cell's own antioxidant defense system. This includes enhancing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT detoxifies hydrogen peroxide into water and oxygen. Some derivatives have also been shown to interact with the glutathione (B108866) system, including glutathione S-transferases (GSTs), which are crucial for detoxification and the neutralization of reactive oxygen species.

Conclusion

This compound derivatives represent a versatile and promising platform for the development of novel antioxidant therapies. Their ability to not only directly scavenge free radicals but also to modulate key cellular pathways involved in inflammation and endogenous antioxidant defense makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the standardized evaluation and advancement of this important class of compounds. Future research should focus on elucidating detailed structure-activity relationships and evaluating the in vivo efficacy and safety of the most potent derivatives.

References

- 1. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Investigating the Function of 4-Aminobenzoate in Bacterial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoate (p-aminobenzoic acid or PABA) is a vital small molecule in the metabolism of many bacterial species, serving as a crucial precursor for the de novo synthesis of folates. Unlike humans, who obtain folates from their diet, numerous bacteria rely on the PABA-dependent pathway for the production of tetrahydrofolate, an essential cofactor in one-carbon metabolism for the synthesis of nucleotides, amino acids, and other key cellular components. This dependency makes the PABA biosynthesis pathway a prime target for antimicrobial agents, most notably the sulfonamides. This technical guide provides a comprehensive overview of the function of this compound in bacterial growth, detailing the enzymatic steps of its biosynthesis, its integration into the folate pathway, and its critical role in sustaining bacterial proliferation. Furthermore, this guide presents detailed experimental protocols for investigating PABA's function, quantitative data on enzyme kinetics and bacterial growth, and visual diagrams of the relevant biochemical pathways and experimental workflows.

The Central Role of this compound in Bacterial Metabolism

This compound is a key intermediate in the shikimate pathway, which is responsible for the synthesis of aromatic compounds. In many bacteria, PABA is synthesized from chorismate, a branch-point metabolite of this pathway. The biosynthesis of PABA is a two-step enzymatic process catalyzed by three key enzymes: PabA, PabB, and PabC.

-

PabA (Aminodeoxychorismate synthase glutamine amidotransferase subunit) : This enzyme hydrolyzes glutamine to provide ammonia (B1221849).

-

PabB (Aminodeoxychorismate synthase) : This enzyme utilizes the ammonia generated by PabA to convert chorismate into 4-amino-4-deoxychorismate (ADC).

-

PabC (Aminodeoxychorismate lyase) : This enzyme catalyzes the final step, the elimination of pyruvate (B1213749) from ADC to produce this compound.

Once synthesized, PABA is incorporated into the folate biosynthesis pathway. Dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This molecule is then further modified to produce dihydrofolate and subsequently reduced to tetrahydrofolate (THF), the biologically active form of folate.

THF and its derivatives are essential cofactors for a variety of one-carbon transfer reactions that are fundamental for bacterial growth. These reactions include:

-

The synthesis of purines (adenine and guanine) and thymidylate, which are essential for DNA and RNA synthesis.

-

The methylation of various substrates, including the conversion of homocysteine to methionine.

-

The synthesis of formylmethionyl-tRNA, which is required for the initiation of protein synthesis in bacteria.

Given the critical role of the PABA-folate pathway in bacterial survival and the absence of this pathway in humans, the enzymes involved, particularly DHPS, have been successfully targeted for the development of antimicrobial drugs.

Quantitative Data

Enzyme Kinetics of PABA Biosynthesis Enzymes in Escherichia coli

The kinetic parameters of the enzymes involved in PABA biosynthesis provide insight into the efficiency and regulation of this pathway. The following table summarizes the key kinetic constants for PabA, PabB, and PabC from Escherichia coli.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| PabA/PabB complex | Glutamine | 1600 | 0.28 | 175 | [1] |

| Chorismate | - | - | - | ||

| PabB (ammonia-dependent) | Ammonia | 138,000 | - | - | [2] |

| PabC | 4-amino-4-deoxychorismate | - | slow turnover | - | [3] |

Note: Kinetic data for PabC is limited, with studies indicating a relatively slow turnover rate.[3]

Effect of this compound Concentration on Bacterial Growth

The concentration of PABA in the growth medium can significantly impact the proliferation of bacteria, particularly those that are auxotrophic for PABA or when their endogenous PABA synthesis is inhibited.

| Bacterial Strain | PABA Concentration | Effect on Growth | Reference |

| Lactobacillus acidophilus | 10⁻¹⁰ - 10⁻⁴ g/L | Stimulating effect | [4] |

| 10⁻³ g/L | No stimulating effect | [4] | |

| Streptococcus mutans | 10⁻¹⁰ - 10⁻⁴ g/L | Stimulating effect | [5] |

| 10⁻³ g/L | Stimulating effect declined | [5] | |

| Porphyromonas gingivalis | 1 mg/L | Promoted growth | [6] |

| 100 mg/L | No effect on growth | [6] | |

| Escherichia coli (high concentrations) | 150 - 1600 µg/mL | Growth inhibition | [7] |

Experimental Protocols

Bacterial Growth Curve Assay with PABA Supplementation

This protocol is used to determine the effect of varying concentrations of PABA on the growth of a bacterial strain, particularly a PABA auxotroph or a strain treated with a PABA synthesis inhibitor.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., M9 minimal medium for E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD₆₀₀)

-

Stock solution of this compound (sterilized by filtration)

-

Incubator with shaking capabilities

Procedure:

-

Prepare an overnight culture: Inoculate a single colony of the bacterial strain into a suitable liquid medium and incubate overnight at the optimal growth temperature with shaking.

-

Prepare PABA dilutions: Prepare a series of dilutions of the PABA stock solution in the growth medium to achieve the desired final concentrations in the microtiter plate. Include a no-PABA control.

-

Inoculate the microtiter plate: Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of approximately 0.05. Add a fixed volume of the diluted culture to each well of the 96-well plate already containing the different PABA concentrations.

-

Incubation and measurement: Incubate the plate at the optimal growth temperature with continuous shaking. Measure the OD₆₀₀ of each well at regular time intervals (e.g., every 30-60 minutes) for a period sufficient to observe the different phases of bacterial growth (typically 12-24 hours).

-

Data analysis: Plot the OD₆₀₀ values against time for each PABA concentration to generate growth curves. From these curves, determine key growth parameters such as the lag phase duration, exponential growth rate, and final cell density.

Enzymatic Assay for Aminodeoxychorismate Lyase (PabC)

This protocol describes a method to measure the activity of PabC by monitoring the formation of PABA.

Materials:

-

Purified PabC enzyme

-

4-amino-4-deoxychorismate (ADC) substrate (can be synthesized enzymatically using PabA and PabB)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, PLP, and the ADC substrate.

-

Initiate the reaction: Add a known amount of the purified PabC enzyme to the reaction mixture to start the reaction. Incubate at the optimal temperature for the enzyme.

-

Stop the reaction: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., an acid like HCl).

-

Quantify PABA production: Analyze the quenched reaction samples by HPLC. Separate the components on a C18 column using an appropriate mobile phase (e.g., a gradient of methanol (B129727) in water with 0.1% formic acid). Monitor the elution of PABA by its absorbance at a specific wavelength (e.g., 280 nm).

-

Calculate enzyme activity: Determine the amount of PABA produced over time from a standard curve of known PABA concentrations. Calculate the initial reaction velocity and determine the specific activity of the enzyme (e.g., in µmol of PABA produced per minute per mg of enzyme).

Determination of Minimum Inhibitory Concentration (MIC) of Sulfonamides

This protocol is used to determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Stock solution of the sulfonamide antibiotic

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare sulfonamide dilutions: Perform a serial two-fold dilution of the sulfonamide stock solution in the wells of a 96-well plate using MHB. Include a growth control well with no antibiotic.

-

Prepare bacterial inoculum: Grow the bacterial strain to the mid-log phase and dilute it in MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate the plate: Add an equal volume of the bacterial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria, which can be determined by visual inspection or by measuring the OD₆₀₀.

Visualization of Pathways and Workflows

PABA Biosynthesis and its Integration into Folate Synthesis

Caption: PABA biosynthesis from chorismate and its subsequent role in the folate synthesis pathway.

Role of Tetrahydrofolate in One-Carbon Metabolism

Caption: Tetrahydrofolate as a central carrier of one-carbon units for key biosynthetic pathways.

Experimental Workflow for Investigating PABA Function

Caption: A logical workflow for the experimental investigation of this compound function in bacteria.

Mechanism of Action of Sulfonamides

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folate synthesis.

Conclusion

This compound is an indispensable molecule for the growth and survival of a wide range of bacteria. Its role as a direct precursor to folate places it at the heart of essential metabolic processes that underpin the synthesis of nucleic acids and proteins. The bacterial-specific nature of the PABA biosynthesis and utilization pathway has made it a highly successful target for the development of antibiotics. A thorough understanding of the function of PABA, the enzymes involved in its metabolism, and the downstream effects of its depletion is critical for the continued development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of this vital bacterial pathway.

References

- 1. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nist.gov [nist.gov]

- 4. [Effects of para-aminobenzoic acid (PABA) on growth of Lactobacillus acidophilus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effects of para-aminobenzoic acid (PABA) on growth of Streptococcus mutans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of para-aminobenzoic acid on growth and metabolism of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Escherichia coli by p-aminobenzoic acid and its reversal by p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminobenzoate: A Versatile Building Block in Natural Product Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoic acid (PABA), a key metabolite derived from the shikimate pathway, serves as a fundamental building block for a diverse array of natural products with significant biological activities. This technical guide provides a comprehensive overview of the biosynthesis of PABA and its subsequent incorporation into various classes of natural products, including essential vitamins, polyketide antibiotics, and other secondary metabolites. Detailed experimental protocols for the analysis of PABA and its derivatives, along with quantitative data on enzyme kinetics and product yields, are presented to facilitate further research and development in this field. Furthermore, key biosynthetic and signaling pathways are visualized using Graphviz to offer a clear and structured understanding of the complex biochemical transformations involving this versatile precursor.

Introduction

4-Aminobenzoic acid (PABA), also known as vitamin B10, is an organic compound that plays a crucial role in the metabolism of many organisms.[1] While not considered an essential vitamin for humans, who obtain it from dietary sources and gut microbiota, it is a vital precursor for the biosynthesis of folates in bacteria, plants, and fungi.[1][2] The biosynthetic pathway leading to PABA is a branch of the well-characterized shikimate pathway, which is responsible for the production of aromatic amino acids.[3][4] The unique chemical structure of PABA, featuring both an amino group and a carboxylic acid on a benzene (B151609) ring, makes it a versatile starting point for the assembly of a wide range of natural products.[5][6] This guide will delve into the biosynthesis of PABA and its role as a precursor to notable natural products such as folate and the polyene antibiotic candicidin (B1668254).

Biosynthesis of 4-Aminobenzoate

The formation of this compound begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[7][8] Chorismate is a critical branch-point metabolite, serving as a precursor for the synthesis of aromatic amino acids and PABA.[3]

The conversion of chorismate to PABA is a two-step enzymatic process catalyzed by aminodeoxychorismate synthase (ADCS) and aminodeoxychorismate lyase (ADCL).[1][9] In many bacteria, such as Escherichia coli, ADCS is a heterodimeric complex composed of two subunits: PabA and PabB.[1][10][11] PabA possesses glutaminase (B10826351) activity, hydrolyzing glutamine to provide ammonia (B1221849).[10] PabB then utilizes this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC).[1][7] The final step is the elimination of pyruvate (B1213749) from ADC, catalyzed by ADCL (PabC), to yield this compound.[10]

Signaling Pathway for this compound Biosynthesis

The biosynthesis of PABA is tightly regulated to control the flux of chorismate into this specific branch of aromatic metabolism. The following diagram illustrates the key enzymatic steps from chorismate to PABA.

This compound as a Precursor for Natural Products

The structural motif of PABA is incorporated into a variety of natural products, imparting diverse biological functions. Two prominent examples are folate and the polyene macrolide antibiotic, candicidin.

Folate Biosynthesis

PABA is an essential precursor for the de novo synthesis of folates (vitamin B9) in microorganisms and plants.[12][13] Folates are critical cofactors in one-carbon transfer reactions, which are indispensable for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine).[14] The biosynthesis of dihydrofolate, a key intermediate, involves the condensation of PABA with dihydropteridine pyrophosphate, a reaction catalyzed by dihydropteroate (B1496061) synthase (DHPS).[12] This pathway is a major target for sulfonamide antibiotics, which act as competitive inhibitors of DHPS.

The following diagram illustrates the incorporation of PABA into the folate biosynthetic pathway.

Candicidin Biosynthesis

Candicidin is a polyene macrolide antibiotic produced by Streptomyces griseus.[15] PABA serves as the starter unit for the polyketide synthase (PKS) machinery that assembles the candicidin backbone. The aromatic ring of PABA is incorporated at one end of the macrolide chain, highlighting a fascinating example of a hybrid polyketide-non-polyketide biosynthetic pathway.

The following diagram provides a simplified overview of the initiation of candicidin biosynthesis with PABA.

References

- 1. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. Aminobenzoates as building blocks for natural product assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C1NP00072A [pubs.rsc.org]

- 5. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization and regulation of p-aminobenzoic acid synthase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the UV-absorbing Properties of 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorbing properties of 4-Aminobenzoate, commonly known as para-aminobenzoic acid (PABA). It delves into its photochemical behavior, experimental protocols for its analysis, and its role in cellular protection against UV radiation.

Core UV-Absorbing Properties

This compound is an organic compound historically utilized as a primary component in sunscreens due to its ability to absorb UVB radiation.[1] Its efficacy as a UV filter is attributed to its chemical structure, specifically the aromatic ring conjugated with a carbonyl group, which allows for the absorption of high-energy UV rays and their dissipation as heat.[2][3]

Spectral Characteristics

The UV absorption spectrum of this compound is characterized by distinct peaks, the positions of which can be influenced by the solvent used. These absorption maxima are critical for determining its effectiveness as a UVB absorber.

| Property | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 194 nm, 226 nm, 278 nm | Not Specified | [4] |

| ~270 nm | Not Specified | ||

| 280 nm | Methanol (B129727) | ||

| 290 nm | Not Specified | [5] | |

| UVB Absorption Range | 290-320 nm | Not Specified | [5] |

Experimental Protocols

Accurate characterization of the UV-absorbing properties of this compound relies on standardized experimental protocols. The following section details the methodology for UV-Vis Spectroscopy, a fundamental technique for this purpose.

UV-Vis Spectroscopy for Absorbance Measurement

This protocol outlines the steps to determine the UV-Vis absorption spectrum of this compound.

Objective: To measure the absorbance of this compound across a range of UV wavelengths to identify its absorption maxima.

Materials:

-

This compound (pure substance)

-

Methanol (or other suitable solvent)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in methanol. For example, accurately weigh 14 mg of this compound and dissolve it in a 10 ml volumetric flask with methanol to achieve a concentration of 0.001 g/ml.

-

Perform serial dilutions of the stock solution to prepare working solutions of desired concentrations (e.g., 5-90 µg/ml).[6]

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning, for instance, from 199 nm to 819 nm.

-

-

Measurement:

-

Use methanol as a blank to calibrate the spectrophotometer.

-

Fill a quartz cuvette with the this compound solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths at which maximum absorbance occurs (λmax).

-

Photochemical Behavior and Degradation

Upon exposure to UV radiation, this compound can undergo photodegradation. Understanding these degradation pathways is crucial for assessing its stability and the potential formation of photoproducts.

Photodegradation Pathway

Studies have shown that this compound can dissociate upon UVB and UVC irradiation, leading to the formation of radicals.[7][8] In the presence of oxygen and other reactive species, a series of reactions can occur, including hydroxylation and dealkylation (for its ethyl ester).

Caption: A plausible photodegradation pathway for this compound upon UV exposure.

Cellular Effects and UV Protection Mechanism

The primary mechanism by which this compound protects the skin is by absorbing UVB radiation, thereby preventing it from reaching and damaging cellular components like DNA.[2][9] However, its interaction with cellular processes is more complex.

UV Radiation and Cellular Signaling

UV radiation is a known activator of various cellular stress response pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11][12] This activation is often mediated by the generation of reactive oxygen species (ROS).[13][14] While this compound's main role is to block the initial UV insult, some studies suggest that PABA itself, under UV irradiation, may contribute to the generation of free radicals, which could potentially influence these signaling cascades.[1]

The diagram below illustrates the general mechanism of UV-induced cellular signaling and the protective role of a UV-absorbing compound like this compound.

Caption: Protective mechanism of this compound against UV-induced cellular damage.

Conclusion

This compound possesses significant UV-absorbing properties, primarily in the UVB range, which has historically made it a valuable component in sunscreen formulations. Its photochemical behavior, including its degradation pathways, is an important consideration for its stability and safety. While its primary protective mechanism is the absorption of UV radiation, its potential to influence cellular signaling pathways, possibly through the generation of reactive oxygen species, warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued study and characterization of this and other UV-absorbing compounds.

References

- 1. thepinkfoundry.com [thepinkfoundry.com]

- 2. Sunscreens and Photoprotection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sunscreenchemistry [sas.upenn.edu]

- 4. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 14. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Alternative Route: 4-Aminobenzoate's Role in Fungal Coenzyme Q Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is synthesized through a complex, highly conserved pathway. While 4-hydroxybenzoate (B8730719) (4HB) is the canonical aromatic precursor for the benzoquinone ring of CoQ in most organisms, the budding yeast Saccharomyces cerevisiae exhibits metabolic flexibility by utilizing 4-aminobenzoate (4-ABZ), also known as para-aminobenzoic acid (pABA), as an alternative precursor. This technical guide provides an in-depth exploration of the biochemical pathway that enables the incorporation of 4-ABZ into CoQ, detailing the key enzymatic players, metabolic intermediates, and the stark contrast with mammalian CoQ biosynthesis, where 4-ABZ acts as an inhibitor. This guide is intended to serve as a comprehensive resource for researchers in mitochondrial metabolism and drug development professionals exploring novel therapeutic avenues for CoQ deficiencies.

Introduction

Coenzyme Q is a vital component of cellular bioenergetics and antioxidant defense. Its biosynthesis is a multi-step process involving the construction of a polyisoprenoid tail and the modification of an aromatic ring precursor. In the vast majority of studied organisms, from bacteria to mammals, this aromatic head is derived from 4-hydroxybenzoate (4HB). However, studies in Saccharomyces cerevisiae have revealed an alternative pathway that utilizes this compound (4-ABZ)[1][2]. This unique metabolic capability in yeast provides a valuable model system for studying the plasticity of biosynthetic pathways and the function of the enzymes involved. Understanding this alternative route is not only crucial for fundamental biological research but also holds implications for the development of strategies to modulate CoQ levels in various physiological and pathological conditions. In stark contrast to its role in yeast, 4-ABZ acts as a competitive inhibitor of CoQ biosynthesis in mammalian cells, a critical consideration for therapeutic applications[3].

The this compound Pathway in S. cerevisiae

The biosynthesis of CoQ from 4-ABZ in S. cerevisiae converges with the canonical 4HB pathway, but with distinct initial steps and a crucial deamination reaction. The key enzymes involved are Coq2, Coq6, and Coq9.

Prenylation of this compound by Coq2

The first committed step in the incorporation of 4-ABZ into the CoQ biosynthetic pathway is its prenylation by the enzyme 4-hydroxybenzoate:polyprenyltransferase, encoded by the COQ2 gene. Coq2 attaches the hexaprenyl side chain to the aromatic ring of 4-ABZ to form 3-hexaprenyl-4-aminobenzoic acid (HAB)[4]. This reaction is analogous to the prenylation of 4HB to form 3-hexaprenyl-4-hydroxybenzoic acid (HHB) in the canonical pathway. Evidence suggests that 4-ABZ and 4HB compete for the active site of Coq2[4][5].

The Crucial Role of Coq6 in C4-Deamination

Following prenylation, the amino group at the C4 position of the benzene (B151609) ring, originating from 4-ABZ, must be replaced by a hydroxyl group. This critical C4-deamination is catalyzed by the FAD-dependent monooxygenase Coq6[5][6][7]. This is a fascinating example of enzyme promiscuity, as Coq6 is also responsible for the C5-hydroxylation of the benzoquinone ring in the canonical CoQ biosynthetic pathway[6]. The deamination reaction is proposed to proceed via hydroxylation of the C4-amino carbon, followed by the loss of the amino group[5].

The Involvement of Coq9

Coq9 is a lipid-binding protein and an essential component of the CoQ synthome, a multi-enzyme complex that facilitates CoQ biosynthesis[1][2][8]. In the context of the 4-ABZ pathway, Coq9 is required for the efficient removal of the nitrogen substituent from 4-ABZ-derived intermediates[1][2]. Yeast mutants lacking COQ9 accumulate nitrogen-containing intermediates such as 3-hexaprenyl-4-aminophenol (4-AP) and imino-demethoxy-Q6 (IDMQ6) when fed with 4-ABZ[1][2]. This suggests that Coq9 plays a crucial role in the function or stability of Coq6, the enzyme directly responsible for deamination[2][9].

Signaling Pathways and Logical Relationships

The interplay between the key enzymes in the utilization of 4-ABZ for CoQ biosynthesis can be visualized as a metabolic workflow.

Caption: Metabolic workflow for 4-ABZ in CoQ biosynthesis.

Quantitative Data

The efficiency of CoQ biosynthesis from 4-ABZ compared to 4HB has been investigated in various S. cerevisiae strains, including wild-type and coq mutants. The following tables summarize key quantitative findings from stable isotope labeling studies.

Table 1: De Novo Synthesis of CoQ6 from 13C6-4HB and 13C6-4-ABZ in Wild-Type and Mutant Yeast

| Yeast Strain | Precursor | 13C6-CoQ6 Level (relative to WT with 13C6-4HB) | Reference |

| Wild-Type | 13C6-4HB | 100% | [10] |

| Wild-Type | 13C6-4-ABZ | ~95% | [10] |

| ylr290cΔ (coq11Δ) | 13C6-4HB | 6.1% | [10] |

| ylr290cΔ (coq11Δ) | 13C6-4-ABZ | 4.5% | [10] |

| Δcoq9k:TS19 + hCOQ9 | 13C6-4HB | Increased | [9] |

| Δcoq9k:TS19 + hCOQ9 | 13C6-4-ABZ | No significant increase | [9] |

Table 2: Accumulation of CoQ Intermediates in Yeast Mutants Fed with 13C6-4-ABZ

| Yeast Strain | Accumulated Intermediate(s) | Relative Abundance | Reference |

| coq5-5 | 13C6-IDDMQ6 & 13C6-DDMQ6 | Accumulate | [2] |

| coq5-5 Δcoq9 + Coq8 overexpression | 13C6-4-AP & 13C6-IDDMQ6 | Persist, 13C6-DDMQ6 absent | [2] |

| coq9Δ + Coq8 overexpression | 13C6-IDMQ6 & 13C6-4-AP | Accumulate | [2] |

| coq7Δ + Coq8 overexpression | 13C6-DMQ6 | Accumulates | [2] |

IDDMQ6: Imino-demethyl-demethoxy-Q6; DDMQ6: Demethyl-demethoxy-Q6; 4-AP: 3-hexaprenyl-4-aminophenol; IDMQ6: Imino-demethoxy-Q6; DMQ6: Demethoxy-Q6.

Experimental Protocols

Stable Isotope Labeling of CoQ6 in S. cerevisiae

This protocol is adapted from methodologies described in studies investigating CoQ biosynthesis using stable isotope precursors[10][11].

Caption: Experimental workflow for stable isotope labeling.

Materials:

-

Yeast strain of interest

-

Appropriate yeast growth medium (e.g., DOD-complete medium to control for endogenous 4-ABZ and 4HB)

-

13C6-4-aminobenzoic acid and 13C6-4-hydroxybenzoic acid

-

Sterile culture flasks and incubator

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Inoculate a 5 mL starter culture of the yeast strain in SD-complete medium and grow overnight at 30°C with shaking.

-

Dilute the overnight culture to an A600 of 0.05 in 50 mL of DOD-complete medium.

-

Grow the culture at 30°C with shaking until it reaches an A600 of approximately 0.5 (early logarithmic phase).

-

Add the stable isotope-labeled precursor (13C6-4-ABZ or 13C6-4HB) to a final concentration of 5 µg/mL.

-

Continue to incubate the culture for 3 hours to allow for incorporation of the labeled precursor.

-

Harvest the cells by centrifugation at 2,000 x g for 10 minutes.

-

Wash the cell pellet with sterile water and store at -80°C until lipid extraction.

Lipid Extraction for CoQ Analysis

This protocol is a generalized method based on the Folch extraction procedure, commonly used for yeast lipid analysis[12][13][14][15].

Materials:

-

Yeast cell pellet

-

Glass beads (acid-washed)

-

Sterile water

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Resuspend the yeast cell pellet in a suitable volume of sterile water.

-

Transfer the cell suspension to a microcentrifuge tube containing an equal volume of glass beads.

-

Disrupt the cells by vigorous vortexing for 5-10 minutes.

-

Add 2 volumes of chloroform and 1 volume of methanol to the cell lysate (final ratio of Chloroform:Methanol:Aqueous phase should be approximately 2:1:0.8).

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, into a new tube.

-

Dry the lipid extract under a stream of nitrogen gas or in a vacuum concentrator.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

LC-MS/MS Quantification of CoQ6 and Intermediates

This protocol provides a general framework for the analysis of CoQ6 and its intermediates by LC-MS/MS, based on methods described in the literature[10][11][16][17][18][19].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the resuspended lipid extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases such as methanol, isopropanol, and an aqueous solution with an additive like ammonium (B1175870) formate (B1220265) to separate CoQ6 and its intermediates.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for 12C-CoQ6, 13C6-CoQ6, and the various intermediates (see Table 2 for examples of intermediates).

-

For example, monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

-

-

Quantification:

-

Generate standard curves using known amounts of CoQ6 standards.

-

Normalize the detected peak areas of the analytes to an internal standard and the initial wet weight of the yeast pellet.

-

The Contrasting Role of this compound in Mammals

While S. cerevisiae can efficiently utilize 4-ABZ as a CoQ precursor, mammalian cells exhibit a starkly different response. In mammalian cell cultures, 4-ABZ acts as a competitive inhibitor of CoQ biosynthesis[3][20]. It is prenylated by COQ2, but the subsequent deamination step does not occur efficiently. This leads to a decrease in CoQ levels and the accumulation of a dead-end, nitrogen-containing intermediate, 4-amino-6-demethoxyquinone (N-DMQ)[20]. This fundamental difference highlights the evolutionary divergence of the CoQ biosynthetic pathway and has important implications for the use of 4-ABZ-related compounds in human health and disease.

Conclusion

The ability of Saccharomyces cerevisiae to utilize this compound for coenzyme Q biosynthesis represents a fascinating example of metabolic plasticity. This alternative pathway, dependent on the dual functionality of the Coq6 monooxygenase and the supportive role of the Coq9 protein, provides a powerful model system for dissecting the intricacies of CoQ production. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate this pathway and its regulation. Furthermore, the contrasting inhibitory effect of 4-ABZ in mammals underscores the importance of species-specific metabolic differences in the context of drug development and nutritional science. A thorough understanding of these divergent pathways is essential for the rational design of therapeutic strategies targeting CoQ metabolism.

References

- 1. Yeast Coq9 controls deamination of coenzyme Q intermediates that derive from para-aminobenzoic acid [escholarship.org]

- 2. Yeast Coq9 controls deamination of coenzyme Q intermediates that derive from para-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coq6 Is Responsible for the C4-deamination Reaction in Coenzyme Q Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]

- 7. A mutation in para-hydroxybenzoate-polyprenyl transferase (COQ2) causes primary coenzyme Q10 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial COQ9 is a lipid-binding protein that associates with COQ7 to enable coenzyme Q biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human COQ9 Rescues a coq9 Yeast Mutant by Enhancing Coenzyme Q Biosynthesis from 4-Hydroxybenzoic Acid and Stabilizing the CoQ-Synthome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Profiling Extraction Method for Yeast - Kansas Lipidomics Research Center [k-state.edu]

- 14. mdpi.com [mdpi.com]

- 15. protocols.io [protocols.io]

- 16. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrial Coenzyme Q10 Determination Via Isotope Dilution Liquid Chromatography –Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. mdpi.com [mdpi.com]

- 20. Interference of para-aminobenzoic acid with Coenzyme Q metabolism in mammals : molecular causes, physiological consequences and biosynthesis of CoQ analogues. | ANR [anr.fr]

Preliminary Investigation of 4-Aminobenzoate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (4-ABA), commonly known as para-aminobenzoic acid (PABA), is a naturally occurring organic compound. It serves as an intermediate in the synthesis of folates in bacteria and is widely recognized for its application as a UV-filtering agent in sunscreens.[1] While 4-Aminobenzoic acid itself is generally considered to have low toxicity, its derivatives have garnered significant interest in medicinal chemistry for their potential cytotoxic and antimicrobial properties.[2] This technical guide provides a preliminary investigation into the cytotoxicity of 4-Aminobenzoate, focusing on the cytotoxic effects of its derivatives, relevant experimental protocols for assessing cytotoxicity, and an overview of the potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Cytotoxicity of this compound Derivatives

Quantitative analysis of the cytotoxic effects of various this compound derivatives reveals a broad range of activities across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell viability or growth by 50%, are summarized in the tables below. It is important to note that while direct cytotoxic data for 4-Aminobenzoic acid is limited, with some studies referring to it as non-toxic, its chemical modification has been shown to impart significant cytotoxic properties.[2]

| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |

| Benzamide Derivatives | Benzamide of PABA | Not Specified | 4.53 | [1] |

| Benzamide of PABA | Not Specified | 5.85 | [1] | |

| Carboxamide Derivative | Carboxamide of PABA | A549 (Lung Carcinoma) | 3.0 | [1] |

| Schiff Base Derivatives | Schiff Base of PABA | HepG2 (Hepatocellular Carcinoma) | ≥ 15.0 | [2] |

| Triazoloquinazoline Derivatives | Triazoloquinazoline of PABA | MCF-7 (Breast Adenocarcinoma) | 28.3 ± 5.1 | [1] |

| Triazoloquinazoline of PABA | HCT-116 (Colorectal Carcinoma) | 21.3 ± 4.1 | [1] |

| Compound | Cell Line Panel | Mean GI50 (µM) | Mean LC50 (µM) | Reference |

| PABA/NO | NCI 51 Human Cancer Cell Lines | 9.8 | 69 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound cytotoxicity are provided below. These protocols are foundational for assessing the cytotoxic and anti-proliferative effects of chemical compounds in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan solution.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (this compound or its derivatives)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Neutral Red (NR) Uptake Assay for Cytotoxicity

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Materials:

-

Neutral Red solution (e.g., 50 µg/mL in sterile water)

-

Cell culture medium

-

Test compound (this compound or its derivatives)

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Incubation: Incubate the plate for the desired exposure time.

-

Dye Incubation: After treatment, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.

-

Washing: After incubation with the dye, remove the Neutral Red-containing medium and wash the cells with PBS to remove any unincorporated dye.

-

Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Shake the plate for 10 minutes on a microplate shaker to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the cytotoxicity of the compound.

Visualization of Pathways and Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: JNK and p38 MAPK signaling pathway potentially activated by PABA derivatives.

Caption: PABA's potential influence on cell cycle regulation.

Discussion of Signaling Pathways

The cytotoxic and pro-apoptotic effects of this compound derivatives appear to be mediated through several signaling pathways.

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

Studies on PABA derivatives, such as PABA/NO, suggest an induction of apoptosis through the activation of stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3] These pathways are typically triggered by cellular stressors, including oxidative stress, which can be induced by certain chemical compounds. Activation of the JNK and p38 MAPK cascades leads to the phosphorylation of downstream transcription factors like c-Jun and ATF2, ultimately resulting in the expression of pro-apoptotic genes and the initiation of programmed cell death.

Cell Cycle Regulation: p21CIP1 and CDC25A

Research indicates that 4-Aminobenzoic acid can enhance the antitumor effects of ionizing radiation by modulating the expression of key cell cycle regulatory proteins.[4] Specifically, treatment with PABA has been shown to decrease the levels of p21CIP1, a cyclin-dependent kinase (CDK) inhibitor, and increase the expression of CDC25A, a phosphatase that activates CDKs.[4] The interplay between p21CIP1 and CDC25A is critical for the G1/S phase transition.[5] By downregulating an inhibitor (p21CIP1) and upregulating an activator (CDC25A) of the cell cycle, PABA may sensitize cancer cells to the DNA-damaging effects of radiation, leading to enhanced apoptosis.[4]

Conclusion

This technical guide provides a preliminary overview of the cytotoxicity of this compound, with a primary focus on its derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. While 4-Aminobenzoic acid itself is reported to have low toxicity, its chemical structure serves as a valuable scaffold for the development of potent cytotoxic agents. The experimental protocols for MTT and Neutral Red assays offer standardized methods for assessing the in vitro cytotoxicity of these compounds. Furthermore, the elucidation of potential signaling pathways, including the JNK/p38 MAPK and cell cycle regulatory pathways, provides a basis for understanding the mechanisms of action of this compound derivatives. Further research is warranted to fully characterize the cytotoxic profile of 4-Aminobenzoic acid and its derivatives and to explore their therapeutic potential in oncology.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vitamin-like dietary supplement para-aminobenzoic acid enhances the antitumor activity of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21CIP1 and Cdc25A: competition between an inhibitor and an activator of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 4-Aminobenzoate Biosynthesis Pathway in Escherichia coli

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the 4-aminobenzoate (PABA) biosynthesis pathway in Escherichia coli. PABA is a crucial precursor for the synthesis of folates, a family of essential cofactors involved in one-carbon transfer reactions for the production of vital metabolites like methionine and thymidylate.[1] The enzymes in this pathway are validated targets for antimicrobial agents, such as sulfonamides, making a detailed understanding of this process critical for drug development. This guide covers the core enzymatic reactions, genetic organization, quantitative kinetic data, detailed experimental protocols, and visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway

In Escherichia coli, the synthesis of PABA from the central metabolic branch point, chorismate, is a two-step enzymatic process involving three proteins encoded by the pabA, pabB, and pabC genes.[2][3]

Step 1: Chorismate to 4-amino-4-deoxychorismate (ADC)

The initial reaction is catalyzed by aminodeoxychorismate synthase (ADC synthase) , a heterodimeric enzyme complex formed by the association of the PabA and PabB subunits.[1][4]

-

PabA (Glutamine Amidotransferase): Encoded by the pabA gene, this subunit functions as a glutamine amidotransferase.[1][5] It hydrolyzes L-glutamine to generate ammonia (B1221849), which is then used by the PabB subunit.[1][5] Notably, PabA exhibits negligible glutaminase (B10826351) activity on its own and is activated upon forming a complex with PabB.[2][6]

-

PabB (ADC Synthase Component I): Encoded by the pabB gene, this 51 kDa protein catalyzes the substitution of the C4 hydroxyl group of chorismate with the ammonia provided by PabA to produce 4-amino-4-deoxychorismate (ADC).[1][5] In the absence of PabA, PabB can utilize exogenously supplied ammonia, although less efficiently.[5][7]

The overall reaction is: Chorismate + L-glutamine ⇌ 4-amino-4-deoxychorismate + L-glutamate[1]

Step 2: ADC to this compound (PABA)

The final step involves the conversion of the intermediate ADC to PABA. This reaction is catalyzed by 4-amino-4-deoxychorismate lyase (ADC lyase) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme encoded by the pabC gene.[8][9][10] ADC lyase aromatizes the ADC ring through the elimination of pyruvate, yielding the final product, PABA.[8][11] The native enzyme in E. coli is a homodimer.[9][12]

The reaction is: 4-amino-4-deoxychorismate ⇌ this compound + Pyruvate[10]

Pathway and Genetic Visualization

The following diagrams illustrate the biochemical conversion and the genetic organization of the PABA pathway in E. coli.

Caption: The two-step enzymatic conversion of chorismate to PABA.

Quantitative and Kinetic Data

The efficiency and regulation of the PABA pathway are governed by the kinetic properties of its enzymes. The following table summarizes key quantitative data for the enzymes involved.

| Enzyme / Complex | Gene(s) | Substrate(s) | Km | kcat | Inhibitors | Notes |

| ADC Synthase | pabA | L-Glutamine | 1.6 mM | 17 min-1 | 6-diazo-5-oxo-L-norleucine (DON) | PabA glutaminase activity is conditional on complex formation with PabB.[2][13] |

| (PabA-PabB Complex) | pabB | Chorismate | 4.2 µM | 34 min-1 (est.) | 2-fluorochorismate | Chorismate binding increases kcat for glutamine 2-fold and Km 3-fold.[2][5] |

| PabB alone | pabB | Chorismate | 18.6 µM | - | - | Uses ammonia as the amino donor.[5] |

| Ammonia | 138 mM | - | - | Km for ammonia is significantly higher than for glutamine in the complex.[6] | ||

| ADC Lyase | pabC | ADC | - | Slow turnover | D-cycloserine | The enzyme contains pyridoxal phosphate (B84403) (PLP) as a cofactor.[9][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PABA biosynthesis pathway.

Overexpression and Purification of PabA, PabB, and PabC

Objective: To obtain purified enzymes for in vitro assays.

Methodology:

-

Cloning: The pabA, pabB, and pabC genes from E. coli K-12 are cloned into expression plasmids (e.g., pET vectors) with N- or C-terminal polyhistidine tags. Plasmids can be constructed to overproduce each subunit separately or, for PabA and PabB, in tandem to ensure complex formation.[15][16]

-

Transformation: Transform the expression plasmids into a suitable E. coli expression host, such as BL21(DE3).

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or TB) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole) containing lysozyme (B549824) and a protease inhibitor cocktail. Lyse the cells using sonication or a French press.[17]

-

Purification:

-

Clarify the lysate by ultracentrifugation.

-